(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a difluoromethyl group, which is known for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluoromethylation reagents. This process can be catalyzed by transition metals such as copper or palladium . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques . The use of metal-based catalysts and efficient difluoromethylation reagents is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, altering their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-(Trifluoromethyl)-5-oxopyrrolidine-2-carboxylic acid
- (2S,4S)-4-(Methyl)-5-oxopyrrolidine-2-carboxylic acid
- (2S,4S)-4-(Chloromethyl)-5-oxopyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
CAS No. |
527705-01-7 |
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Molecular Formula |
C6H7F2NO3 |
Molecular Weight |
179.12 g/mol |
IUPAC Name |
(2S,4S)-4-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO3/c7-4(8)2-1-3(6(11)12)9-5(2)10/h2-4H,1H2,(H,9,10)(H,11,12)/t2-,3+/m1/s1 |
InChI Key |
KLELVPPNXSLDOF-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@@H]1C(=O)O)C(F)F |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)C(F)F |
Origin of Product |
United States |
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